Isoproturon-monodemethyl

Environmental Fate Soil Degradation Mineralization

Essential primary metabolite standard for isoproturon residue analysis. Distinct from parent herbicide—using isoproturon as a proxy introduces data misinterpretation in groundwater risk assessment due to divergent soil mobility (Koc 147 L·kg⁻¹) and chromatographic retention. Validated QuEChERS-UHPLC-MS/MS delivers 76.9–113.5% recovery across six food types, enabling dietary risk assessment and EU 0.1 µg/L drinking water compliance monitoring. The quantitatively dominant soil metabolite; reliable indicator of enhanced microbial biodegradation potential.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 34123-57-4
Cat. No. B164989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoproturon-monodemethyl
CAS34123-57-4
SynonymsIsoproturon monodesmethyl, 1-(4-Isopropylphenyl)-3-methylurea, 3-(4-Isopropylphenyl)-1-methylurea, N-(4-Isopropylphenyl)-N-methylurea
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NC(=O)NC
InChIInChI=1S/C11H16N2O/c1-8(2)9-4-6-10(7-5-9)13-11(14)12-3/h4-8H,1-3H3,(H2,12,13,14)
InChIKeyDOULWWSSZVEPIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoproturon-monodemethyl (CAS 34123-57-4): Analytical Reference Standard for Phenylurea Herbicide Metabolite Quantification


Isoproturon-monodemethyl (CAS 34123-57-4), also referred to as monodesmethyl-isoproturon, desmethylisoproturon, or N-(4-isopropylphenyl)-N′-methylurea, is a primary N-demethylated metabolite of the phenylurea herbicide isoproturon [1]. It is categorized as a phenylurea-class compound and is predominantly utilized as an analytical reference standard for the detection and quantification of isoproturon degradation residues in environmental and food matrices [2]. While it retains the core phenylurea structure (C₁₁H₁₆N₂O; MW 192.26), the absence of a methyl group compared to the parent isoproturon (C₁₂H₁₈N₂O; MW 206.28) significantly alters its physicochemical and environmental behavior [3].

Why Generic Isoproturon-monodemethyl Standards Are Not Interchangeable with Parent Isoproturon or Other Phenylurea Metabolites


Generic substitution of analytical standards or model compounds within the isoproturon degradation pathway introduces significant risk of data misinterpretation. While isoproturon (the parent herbicide), isoproturon-monodemethyl (the primary metabolite), and 4-isopropyl-aniline (a secondary breakdown product) share a common origin, they exhibit markedly divergent behavior in environmental fate studies and analytical workflows [1]. Key differentiators include soil sorption affinity, bioavailability to degrading microorganisms, chromatographic retention times, and regulatory status. Using the parent compound isoproturon as a proxy for its metabolite isoproturon-monodemethyl would fail to accurately account for the metabolite's distinct environmental mobility and persistence profile, which are critical parameters in risk assessment and residue monitoring [2].

Quantitative Comparative Evidence: Isoproturon-monodemethyl (CAS 34123-57-4) vs. Parent Isoproturon and Degradation Product 4-Isopropyl-aniline


Comparative Environmental Persistence and Mineralization Potential in Agricultural Soil

In a 120-day soil incubation study using ¹⁴C-labeled compounds, isoproturon-monodemethyl and its parent compound isoproturon demonstrated comparable high mineralization potential, yielding 50.7% to 64.4% recovery of the initially added ¹⁴C as ¹⁴CO₂. In stark contrast, the further degradation product 4-isopropyl-aniline exhibited significantly lower mineralization, with only 11.7% to 17.0% recovery [1].

Environmental Fate Soil Degradation Mineralization Bioremediation

Differential Soil Sorption and Mobility: Kf and Koc Values

Soil sorption measurements indicate that isoproturon-monodemethyl exhibits similar Freundlich sorption constants (Kf) to the parent isoproturon. However, the secondary metabolite 4-isopropyl-aniline shows a Kf value more than fivefold greater, indicating a much higher propensity for soil binding and reduced bioavailability [1]. Additionally, the experimentally determined organic carbon-water partition coefficient (Koc) for isoproturon-monodemethyl is 147 L·kg⁻¹, classifying it as having high mobility in soil [2].

Soil Sorption Leaching Potential Groundwater Contamination Environmental Mobility

Validated Analytical Performance in Complex Food Matrices via UHPLC-MS/MS

A QuEChERS-UHPLC-MS/MS method validated for the simultaneous determination of isoproturon and its metabolite desmethyl-isoproturon across six complex food matrices (rice, wheat, beef, milk, chicken, and egg) demonstrated robust and comparable performance for both analytes. The desmethyl metabolite exhibited intra-day recoveries of 76.9%–113.5% (RSD 0.6%–13.9%) and inter-day recoveries of 77.7%–107.4% (RSD 2.2%–17.4%), with a limit of quantification (LOQ) of 1.0 μg/kg [1].

Analytical Chemistry Residue Analysis Food Safety Method Validation

Impact of Soil Aging on Bioavailability and Degradation Kinetics

Aging of compounds in soil for 131 days prior to microbial inoculation reduced the initial mineralization rate of both isoproturon-monodemethyl and its parent isoproturon. However, the effect on total ¹⁴CO₂ recovery was more pronounced for isoproturon, which showed a significant reduction in overall mineralization, whereas isoproturon-monodemethyl's total ¹⁴CO₂ recovery remained less affected by the aging period [1]. This suggests differential aging effects between the two structurally similar compounds.

Bioavailability Soil Aging Degradation Kinetics Remediation

Toxicological Classification and Regulatory Status

According to GHS classification, isoproturon-monodemethyl is categorized as Acute Toxicity - Oral, Category 4 (H302: Harmful if swallowed) . In contrast, the parent compound isoproturon is classified as Carcinogenicity Category 2 and STOT RE Category 2, indicating a more severe toxicological profile [1]. Both the parent and the metabolite are subject to the EU drinking water limit of 0.1 μg/L for individual pesticides and their relevant metabolites [2].

Toxicology Regulatory Science Risk Assessment Safety Data

Prevalence as the Primary Soil Metabolite in Environmental Degradation Studies

In a multiresidue laboratory study assessing the dissipation of isoproturon in soil, sequential N-demethylation was identified as the primary degradation pathway. Monodesmethyl-isoproturon (MDIPU) was confirmed as the main soil metabolite, with didesmethylisoproturon (DDIPU) detected only at low concentrations and 4-isopropyl aniline found only sporadically in trace amounts [1].

Environmental Monitoring Metabolic Pathway Soil Metabolite Degradation Pathway

Optimal Scientific and Industrial Application Scenarios for Isoproturon-monodemethyl (CAS 34123-57-4) Reference Standard


Quantification in Groundwater and Drinking Water Compliance Monitoring

Isoproturon-monodemethyl is the optimal analytical standard for detecting and quantifying the primary isoproturon metabolite in water sources. Its relatively low soil sorption (Koc = 147 L·kg⁻¹) and high mobility confirm its potential to leach into groundwater [1]. Given the EU-wide drinking water limit of 0.1 μg/L for pesticides and their relevant metabolites, its inclusion in monitoring programs is essential for regulatory compliance [2]. Its validated UHPLC-MS/MS method, achieving an LOQ of 1.0 μg/kg in food matrices, provides a reliable foundation for adapting methods to water analysis [3].

Comprehensive Environmental Fate and Soil Dissipation Studies

For researchers modeling the environmental persistence and degradation pathways of isoproturon, the monodemethyl metabolite is an indispensable reference. It is the quantitatively dominant soil metabolite [4]. Its mineralization potential and sorption behavior (Kf comparable to parent) are well-characterized against both the parent isoproturon and the recalcitrant 4-isopropyl-aniline (which exhibits >5-fold higher Kf) [1]. This body of comparative data enables accurate mass balance calculations and more precise predictions of groundwater contamination risk.

Development and Validation of Multi-Residue Analytical Methods for Food Safety

Isoproturon-monodemethyl is an essential calibrant for food safety laboratories developing or implementing multi-residue methods for cereals and animal products. A validated QuEChERS-UHPLC-MS/MS protocol demonstrates that it can be simultaneously extracted and quantified with the parent isoproturon across six complex food types, achieving intra-day recoveries of 76.9%–113.5% and inter-day recoveries of 77.7%–107.4%, both meeting standard validation criteria [3]. This ensures that dietary risk assessments for isoproturon-treated crops account for the major metabolite, providing a more complete picture of potential consumer exposure.

Bioremediation and Microbial Degradation Studies

The compound serves as a critical substrate for studies investigating the microbial degradation of phenylurea herbicides. Research with Sphingomonas sp. strain SRS2 has precisely quantified its mineralization potential (50.7% to 64.4% ¹⁴CO₂ recovery) and the effect of soil aging on its bioavailability [1]. Furthermore, in previously exposed soils, its degradation exhibits growth-linked metabolism with rapid doubling times (1.0 to 2.1 days), making it a reliable indicator of enhanced biodegradation potential in adapted microbial communities [5].

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